molecular formula C7H14O4 B1297302 3,3-Diethoxypropanoic acid CAS No. 6191-97-5

3,3-Diethoxypropanoic acid

Cat. No. B1297302
CAS RN: 6191-97-5
M. Wt: 162.18 g/mol
InChI Key: AKTDHHFJFNIILG-UHFFFAOYSA-N
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Description

3,3-Diethoxypropanoic acid is an organic compound with the CAS Number: 6191-97-5 . It has a molecular weight of 162.19 and its IUPAC name is 3,3-diethoxypropanoic acid . The physical form of this compound is liquid .


Molecular Structure Analysis

The InChI code for 3,3-Diethoxypropanoic acid is 1S/C7H14O4/c1-3-10-7 (11-4-2)5-6 (8)9/h7H,3-5H2,1-2H3, (H,8,9) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

3,3-Diethoxypropanoic acid has a density of 1.1±0.1 g/cm3 . Its boiling point is 236.7±30.0 °C at 760 mmHg . The molecular formula of this compound is C7H14O4 . It does not have a specified melting point . The flash point of this compound is 89.3±18.1 °C .

Scientific Research Applications

  • Biological Production of 3HP

    • Field : Biochemical Process Engineering
    • Application : 3HP is a promising molecule that can be used for the production of an array of high added-value chemicals .
    • Methods : Biological production of 3HP has been studied extensively, mainly from glycerol and glucose, which are both renewable resources .
    • Results : The intense research efforts have resulted in the production of as much as 83.8 g/L 3HP from renewable carbon resources .
  • Production of Biodegradable Plastic

    • Field : Biochemical Engineering
    • Application : 3HP is used in the production of poly (3-hydroxypropionate) (P-3HP), a biodegradable plastic .
    • Methods : The microbial synthesis of 3HP has attracted significant attention due to its green and sustainable properties .
    • Results : There have been significant advances in the biosynthesis of 3HP and related metabolic engineering strategies .

Safety And Hazards

The safety information for 3,3-Diethoxypropanoic acid includes several hazard statements: H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle the compound safely .

properties

IUPAC Name

3,3-diethoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O4/c1-3-10-7(11-4-2)5-6(8)9/h7H,3-5H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTDHHFJFNIILG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC(=O)O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00328918
Record name 3,3-diethoxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00328918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Diethoxypropanoic acid

CAS RN

6191-97-5
Record name 3,3-diethoxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00328918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-diethoxypropanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Small pellets of solid NaOH (5.00 g, 125 mmol) were slowly added to a mixture of ethyl 3,3-diethoxypropionate (19.02 g, 100 mmol) and water (35 mL). As the NaOH dissolved the mixture became a homogeneous solution. The solution was heated to 110° C. for 30 min. The reaction was allowed to cool to ambient temperature and then chilled with an ice-water bath. The solution was acidified with drop-wise addition of concentrated aqueous HCl (9.37 mL, 113 mmol). The solution was allowed to warm to ambient temperature and then extracted with dichloromethane (4×15 mL). The combined organic extracts were washed with brine (15 mL), dried over MgSO4, filtered, and concentrated under reduced pressure to yield 15.11 g of 3,3-diethoxypropionic acid as a yellow oil.
Name
Quantity
5 g
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reactant
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Quantity
19.02 g
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reactant
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Quantity
35 mL
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0 (± 1) mol
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9.37 mL
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Synthesis routes and methods II

Procedure details

A solution of ethyl 3,3-diethoxypropanoate (4.2 g, 22.0 mmol, 1 eq) and NaOH (1.1 g, 28 mmol, 1.3 eq) in water (8 mL) was heated in a 110° C. oil bath for 1.25 h. The reaction was then cooled to 0° C. and was stirred with concentrated HCl (2.3 mL) and EtOAc (20 mL). The organic layer was saved, and the aqueous layer was extracted with CH2Cl2. The combined organic layers were dried over MgSO4, filtered, and evaporated to afford 3,3-diethoxypropanoic acid (3.41 g, 96% yield) as an orange oil, which was used in the next step without any further purification.
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
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Quantity
2.3 mL
Type
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Reaction Step Two
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Quantity
20 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 25 g of ethyl 3,3-diethoxypropionate (131 mmol) in 79 mL of methanol there are added 13.1 mL of aqueous 35% sodium hydroxide solution (452 mmol). The reaction mixture is stirred at ambient temperature for 3 hours. The reaction mixture is then concentrated to remove the methanol. After dissolving the undissolved material by adding water, aqueous 5N HCl solution is added to obtain a pH of 5. Dichloromethane is added and then the organic phase is washed with brine. After drying over MgSO4 and concentrating to dryness, the title product is obtained in the form of an oil which is used in the next Step without being otherwise purified.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
452 mmol
Type
reactant
Reaction Step One
Quantity
79 mL
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solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a 250 mL round-bottomed flask with magnetic stirring that contained ethyl 3,3-diethoxypropanoate (20.0 g, 102.0 mmol, colourless oil, 97%), a previously prepared solution of NaOH (5.23 g, 131.0 mmol) in H2O (30 mL) was added. The resulting mixture was stirred to reflux (100° C.) during 1 h. After allowing it to temper, the mixture was acidified using HCl 37% and it was extracted with AcOEt, 8×20 mL. The resulting organic phase was washed with 1×20 mL NaCl sat., dried with Na2SO4, filtered and concentrated to dryness. The obtained oil was confirmed to correspond to the title compound (15.9 g, 98.0 mmol, 96%).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
5.23 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
96%

Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
EA Crane, KA Scheidt - Angewandte Chemie International …, 2010 - Wiley Online Library
Prins‐type macrocyclizations have recently emerged as a successful strategy in the synthesis of polyketide‐derived natural products. This reaction provides a concise and selective …
Number of citations: 214 onlinelibrary.wiley.com
H Bozoğlu - 2021 - search.proquest.com
The MDM2/p53 is one of the most widely studied protein-protein interaction because of being a valuable target for the development of novel anticancer agents. MDM2 protein is the …
Number of citations: 3 search.proquest.com
EAM Francis - 2005 - search.proquest.com
RNA is emerging as a target for the synthesis of new drugs to combat serious diseases. RNA has an intricate three-dimensional structure, which provides potential binding sites for small …
Number of citations: 0 search.proquest.com
L Terrab - 2021 - search.proquest.com
The first chapter of this dissertation covers the analog synthesis of three screening hit compounds previously identified as Artemis inhibitors. Artemis is a metalloenzyme nuclease …
Number of citations: 3 search.proquest.com
EA Crane - 2012 - search.proquest.com
The total synthesis of (—)-exiguolide was completed in 26 steps (longest linear) by employing an iterative Prins cyclization strategy to form both tetrahydropyrans of the natural product, …
Number of citations: 0 search.proquest.com
LK Ngo - 2021 - search.proquest.com
The thesis presented new syntheses of Hsp70 agonists. Chapter 1 overviewed neurological disorders, the current therapeutic and diagnostic approaches for the diseases. Chapter 2 …
Number of citations: 3 search.proquest.com
R Skerlj, G Bridger, Y Zhou, E Bourque… - Bioorganic & medicinal …, 2011 - Elsevier
A novel series of CCR5 antagonists were identified based on the redesign of Schering C. An SAR was established based on inhibition of CCR5 (RANTES) binding and these …
Number of citations: 11 www.sciencedirect.com
R Muller - 2017 - scholar.sun.ac.za
The crystallization of free haem (ferriprotoporphyrin IX) into haemozoin within the parasitic food vacuole is a vital detoxification process in the life cycle of the malaria parasite. Quinoline …
Number of citations: 1 scholar.sun.ac.za
LC Irwin - 2019 - search.proquest.com
The work disclosed in this dissertation outlines novel reactions involving indoles and their applications towards the total synthesis of natural products, tronocarpine and dippinine B. …
Number of citations: 2 search.proquest.com

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